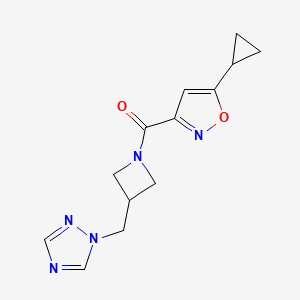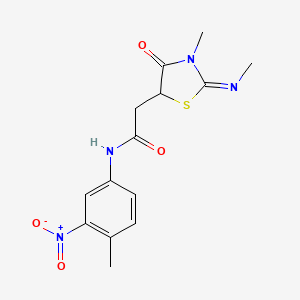![molecular formula C15H16N2O3 B2932739 (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide CAS No. 1445761-66-9](/img/structure/B2932739.png)
(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This includes information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Oxazoles from Enamides: A method was developed for synthesizing functionalized oxazoles from enamides using phenyliodine diacetate (PIDA)-mediated intramolecular cyclization, highlighting the substrate scope and metal-free characteristics of the process (Zheng et al., 2012).
- Palladium-catalyzed Oxidative Cyclization-Alkoxycarbonylation: Catalytic reactions under oxidative conditions produced various heterocyclic derivatives, demonstrating the versatility of palladium catalysis in synthesizing cyclic compounds (Bacchi et al., 2005).
Mechanofluorochromic Properties
- Study on 3-Aryl-2-cyano Acrylamide Derivatives: Research on the stacking mode of different 3-aryl-2-cyano acrylamide derivatives revealed their distinct optical properties due to their unique face-to-face stacking mode, suggesting potential applications in materials science and optoelectronics (Song et al., 2015).
Antitumor Activity
- Novel Pyrimidiopyrazole Derivatives: Synthesized compounds were evaluated for antitumor activity, with some showing promising results against HepG2 cell lines, indicating the potential for these types of compounds in cancer research (Fahim et al., 2019).
Hydrogenation Catalysts
- Selective Hydrogenation over Pd@carbon Nitride Catalyst: Demonstrated the high activity and selectivity of a Pd@carbon nitride catalyst for the hydrogenation of phenol derivatives, suggesting applications in chemical manufacturing (Wang et al., 2011).
Heterocyclic Synthesis
- Utility in Heterocyclic Synthesis: The use of related cyano and enamide groups in synthesizing a variety of heterocyclic systems points to the versatility of these groups in organic synthesis and their potential utility in creating pharmacologically active molecules (Shiba et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-9-12(15(17)18)8-11-4-1-2-6-14(11)20-10-13-5-3-7-19-13/h1-2,4,6,8,13H,3,5,7,10H2,(H2,17,18)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGOKDJZWBCLBY-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2932657.png)



![9-(2-Ethenylsulfonylethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2932663.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932669.png)


![5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2932675.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2932678.png)
![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)